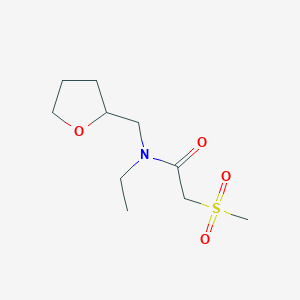
N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide, also known as TMA-2, is a chemical compound that belongs to the family of phenethylamines. TMA-2 is known for its psychoactive effects and has been the subject of scientific research for its potential use in treating mental health disorders.
Mécanisme D'action
N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide binds to the receptor and activates it, leading to changes in the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide increases heart rate, blood pressure, and body temperature, and can cause changes in perception, mood, and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has advantages and limitations for use in lab experiments. Advantages include its ability to bind to specific receptors in the brain, making it a useful tool for studying the effects of neurotransmitters on behavior and cognition. Limitations include its psychoactive effects, which can make it difficult to control for confounding variables in experiments.
Orientations Futures
There are several potential future directions for research on N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide. One area of interest is its potential use in treating mental health disorders such as depression, anxiety, and PTSD. Another area of interest is its potential as a tool for studying the effects of neurotransmitters on behavior and cognition. Further research is needed to fully understand the potential benefits and limitations of N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide for these applications.
Méthodes De Synthèse
The synthesis of N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves the reaction of N-ethyl-2-aminoindane with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with tetrahydrofuran-2-ylmethylamine to form N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide.
Applications De Recherche Scientifique
N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been the subject of scientific research for its potential use in treating mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that N-ethyl-2-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has a similar mechanism of action as other psychoactive compounds such as psilocybin and LSD, which have been shown to have therapeutic effects on mental health disorders.
Propriétés
IUPAC Name |
N-ethyl-2-methylsulfonyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-3-11(7-9-5-4-6-15-9)10(12)8-16(2,13)14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDLGUXJZIKIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,3S*,6R*)-5-(6-methoxyhexanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5313978.png)
![{(2S,4R)-4-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]-1-methylpyrrolidin-2-yl}methanol](/img/structure/B5313987.png)
![3-allyl-6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5313991.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide](/img/structure/B5313996.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5314000.png)
![ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate](/img/structure/B5314006.png)
![(4aS*,8aR*)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314007.png)
![N-methyl-2-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,3-oxazolidine-4-carboxamide](/img/structure/B5314010.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314017.png)
![2-{[5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5314018.png)
![3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5314019.png)

![N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5314035.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5314038.png)